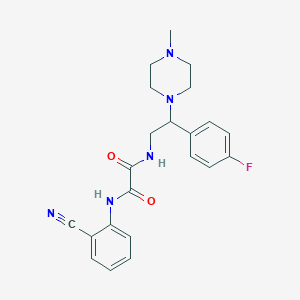
N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H24FN5O2 and its molecular weight is 409.465. The purity is usually 95%.
BenchChem offers high-quality N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structure of compounds related to N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has been studied for understanding their conformation and bond lengths. Such analysis is crucial for predicting biological activities and drug development. For instance, the study by Ozbey, Kuş, & Göker (2001) focused on the crystal structure of a similar benzimidazole compound, providing insights into its molecular geometry.
Antibacterial Activity
Compounds structurally related to N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have shown promising antibacterial activity. For instance, Arutyunyan et al. (2013) reported on the synthesis and antibacterial activity of oxalates and acetamides of arylamines, indicating potential applications in combating bacterial infections (Arutyunyan et al., 2013).
PET Imaging in Neuroinflammation
The application of similar compounds in PET (Positron Emission Tomography) imaging for detecting neuroinflammation has been explored. Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which is crucial in studying neuroinflammatory conditions like Alzheimer’s disease (Horti et al., 2019).
Neuropharmacology
In neuropharmacological research, related compounds have been studied for their effects on neural receptors and potential applications in treating disorders like binge eating. For example, Piccoli et al. (2012) investigated the role of orexin-1 receptor mechanisms in compulsive food consumption, utilizing a selective antagonist structurally akin to N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (Piccoli et al., 2012).
Cancer Research
In cancer research, structurally related compounds have been evaluated for their potential as anti-cancer agents. For instance, Riadi et al. (2021) synthesized and characterized a new quinazolinone-based derivative, evaluating its cytotoxic activity against various cancer cell lines (Riadi et al., 2021).
Sigma Receptor Ligands
Compounds with structural similarities have been synthesized and evaluated for their affinity towards sigma receptors, which are implicated in various neurological and psychiatric conditions. Perregaard et al. (1995) synthesized a series of compounds, demonstrating high affinity for sigma receptors and potential anxiolytic activity (Perregaard et al., 1995).
Synthesis and SAR in Antidepressants
In the development of antidepressants, structurally related compounds have been synthesized and their structure-activity relationships (SAR) explored. Heinrich et al. (2004) conducted systematic structural modifications to indolealkylphenylpiperazines, leading to promising in vitro and in vivo data for compounds like vilazodone (Heinrich et al., 2004).
Neurokinin-1 Receptor Antagonists
Compounds with structural similarities have been developed as neurokinin-1 receptor antagonists, potentially useful in treating conditions like depression and emesis. Harrison et al. (2001) synthesized a high-affinity, orally active antagonist with promising efficacy in pre-clinical tests (Harrison et al., 2001).
Polyamine Analogue-Induced Cell Death
In the study of programmed cell death, related compounds have been investigated. Ha et al. (1997) explored the role of polyamine catabolism in cell death induced by a polyamine analogue, providing insights into mechanisms of selective cytotoxic activity in cancer research (Ha et al., 1997).
PET Imaging of Cannabinoid Receptors
Similar compounds have been synthesized for PET imaging of cannabinoid receptors, which are significant in neuropharmacology. Katoch-Rouse & Horti (2003) developed a radiotracer for studying CB1 cannabinoid receptors, demonstrating its utility in neuroscientific research (Katoch-Rouse & Horti, 2003).
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-27-10-12-28(13-11-27)20(16-6-8-18(23)9-7-16)15-25-21(29)22(30)26-19-5-3-2-4-17(19)14-24/h2-9,20H,10-13,15H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTKSASYAKJALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

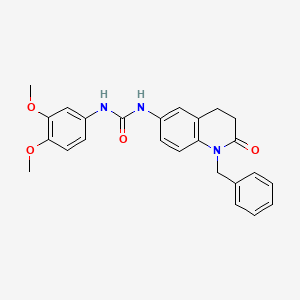
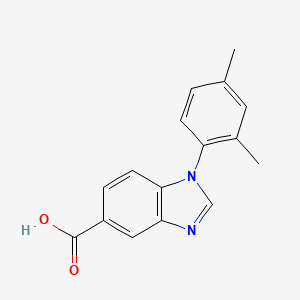
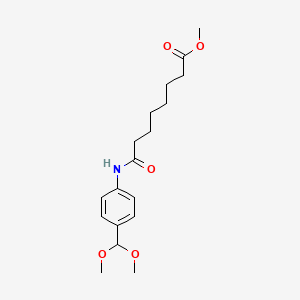

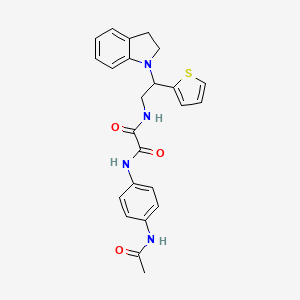
![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)
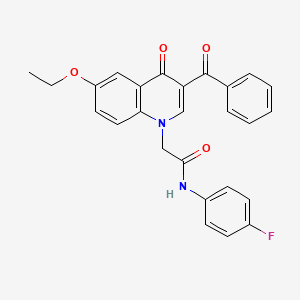
![N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2692463.png)

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2692467.png)

![5-[(3-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2692471.png)
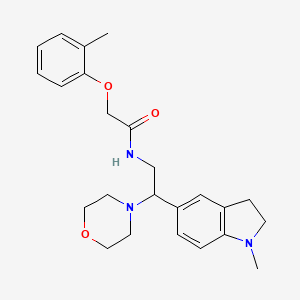
![1-Methyl-2-oxabicyclo[3.1.1]heptane-5-carbaldehyde](/img/structure/B2692473.png)